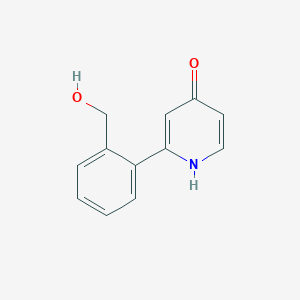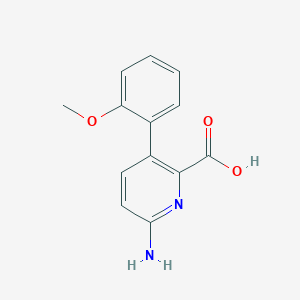
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% (4-H2HMP) is an aromatic heterocyclic compound with a wide range of applications in medicinal chemistry and drug discovery. 4-H2HMP is a valuable intermediate for the synthesis of many biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and antiviral agents. Furthermore, 4-H2HMP has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential therapeutic applications.
科学的研究の応用
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory drugs, and antiviral agents. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of other heterocyclic compounds, such as imidazoles, benzimidazoles, and pyridines. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of polymers and nanomaterials.
作用機序
The exact mechanism of action of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% may interact with various cell receptors, including G-protein coupled receptors, to produce its various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antiviral effects. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess antioxidant, antifungal, and anti-allergic effects. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess neuroprotective and cardioprotective effects.
実験室実験の利点と制限
The advantages of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments include its low cost, availability, and ease of synthesis. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is a versatile compound and can be used in a variety of applications, including the synthesis of biologically active compounds and polymers. The main limitation of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
The potential future directions for 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% research include the development of new synthesis methods, the exploration of new therapeutic applications, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is needed in order to further understand its potential therapeutic applications. Furthermore, further research into the potential adverse effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is also needed in order to ensure its safe use in therapeutic applications.
合成法
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% can be synthesized through a number of methods, including the Biginelli reaction, the Ugi reaction, and the Knovenagel condensation. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst. The Ugi reaction involves the reaction of aldehydes, isocyanides, and amines in the presence of a base catalyst. The Knovenagel condensation involves the reaction of aldehydes, ketones, and amines in the presence of a base catalyst.
特性
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-7-10(15)5-6-13-12/h1-7,14H,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVICVLHFBDXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692455 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine | |
CAS RN |
1261998-16-6 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














